molecular formula C13H13N3O5 B11092072 3-methyl-1,5-dinitro-2,3,4,5-tetrahydro-1,5-methano-3-benzazocin-6(1H)-one

3-methyl-1,5-dinitro-2,3,4,5-tetrahydro-1,5-methano-3-benzazocin-6(1H)-one

Cat. No.: B11092072
M. Wt: 291.26 g/mol
InChI Key: BUKRPEDOSMOQEB-UHFFFAOYSA-N
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Description

3-methyl-1,5-dinitro-2,3,4,5-tetrahydro-1,5-methano-3-benzazocin-6(1H)-one is a complex organic compound that belongs to the class of benzazocines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1,5-dinitro-2,3,4,5-tetrahydro-1,5-methano-3-benzazocin-6(1H)-one typically involves multi-step organic reactions. The starting materials are usually simple aromatic compounds, which undergo nitration, reduction, and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to achieve large-scale production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1,5-dinitro-2,3,4,5-tetrahydro-1,5-methano-3-benzazocin-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amino derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-1,5-dinitro-2,3,4,5-tetrahydro-1,5-methano-3-benzazocin-6(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Benzazocine Derivatives: Compounds with similar core structures but different substituents.

    Nitroaromatic Compounds: Compounds with nitro groups attached to aromatic rings.

Uniqueness

3-methyl-1,5-dinitro-2,3,4,5-tetrahydro-1,5-methano-3-benzazocin-6(1H)-one is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C13H13N3O5

Molecular Weight

291.26 g/mol

IUPAC Name

11-methyl-1,9-dinitro-11-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-8-one

InChI

InChI=1S/C13H13N3O5/c1-14-7-12(15(18)19)6-13(8-14,16(20)21)11(17)9-4-2-3-5-10(9)12/h2-5H,6-8H2,1H3

InChI Key

BUKRPEDOSMOQEB-UHFFFAOYSA-N

Canonical SMILES

CN1CC2(CC(C1)(C(=O)C3=CC=CC=C32)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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